An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyanoadenosine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyanoadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyanoadenosine, a significant adenosine (B11128) analog with potential therapeutic applications. Although detailed experimental data for 2-Cyanoadenosine is not extensively available in public literature, this document outlines a robust proposed synthetic pathway and a thorough characterization strategy based on established chemical principles and data from closely related compounds. 2-Cyanoadenosine is noted for its potential use in the treatment of autoimmune diseases and chronic inflammatory conditions[1].
Synthesis of 2-Cyanoadenosine
A plausible and efficient method for the synthesis of 2-Cyanoadenosine is via a palladium-catalyzed cyanation of a 2-halo-adenosine precursor, most commonly 2-chloroadenosine (B27285). This approach is well-documented for the synthesis of various cyanopurines and offers good functional group tolerance and yields[2][3][4][5][6][7].
Proposed Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Chloroadenosine
This protocol is a proposed method based on established palladium-catalyzed cyanation reactions of aryl halides[3][4][5][6][7].
Materials:
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2-Chloroadenosine
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Zinc cyanide (Zn(CN)₂)
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Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Anhydrous, degassed N,N-Dimethylformamide (DMF)
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Ethyl acetate (B1210297) (EtOAc)
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
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Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroadenosine (1 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 equivalents).
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Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
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Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide via syringe.
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Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford 2-Cyanoadenosine.
Experimental Workflow Diagram:
Characterization of 2-Cyanoadenosine
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Cyanoadenosine. The following are the expected characterization data based on the structure and data from analogous compounds.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of 2-Cyanoadenosine.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₆O₄ |
| Molecular Weight | 292.25 g/mol |
| Monoisotopic Mass | 292.09200289 Da |
| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile |
| CAS Number | 79936-11-1 |
| Topological Polar Surface Area | 163 Ų |
| XLogP3 | -1 |
Data sourced from PubChem CID 11208563.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing nature of the cyano group at the C2 position.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-8 | ~8.5 | s |
| NH₂ | ~7.7 | br s |
| H-1' | ~5.9 | d |
| 5'-OH | ~5.4 | t |
| 3'-OH | ~5.2 | d |
| 2'-OH | ~5.5 | d |
| H-2' | ~4.6 | t |
| H-3' | ~4.2 | t |
| H-4' | ~4.0 | q |
| H-5', H-5'' | ~3.7, ~3.6 | m |
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| C-6 | ~156 |
| C-2 | ~153 |
| C-4 | ~150 |
| C-8 | ~142 |
| C-5 | ~118 |
| CN | ~115 |
| C-1' | ~88 |
| C-4' | ~86 |
| C-2' | ~74 |
| C-3' | ~71 |
| C-5' | ~62 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the characteristic cleavage of the glycosidic bond, yielding a fragment corresponding to the 2-cyanoadenine base.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 293.1000 |
| [M+Na]⁺ | 315.0819 |
| [2-cyanoadenine+H]⁺ | 161.0570 |
Logical Diagram for Characterization
Biological Activity and Signaling Pathways
2-Cyanoadenosine is an analog of adenosine and is expected to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation is a key strategy in the treatment of inflammatory and autoimmune diseases. The anti-inflammatory effects of adenosine analogs are often mediated through the A₂ₐ receptor, which typically leads to an increase in intracellular cyclic AMP (cAMP) levels, a key second messenger that can suppress inflammatory responses.
General Adenosine Receptor Signaling Pathway
The following diagram illustrates the general signaling pathways associated with adenosine receptor activation.
This guide provides a foundational understanding of the synthesis and characterization of 2-Cyanoadenosine. Further experimental validation is necessary to confirm the proposed synthetic route and fully elucidate the compound's spectroscopic and biological properties. Researchers are encouraged to use this document as a starting point for their investigations into this promising therapeutic agent.
References
- 1. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. Palladium-catalyzed cyanation of aryl halides with CuSCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
